Blood-Glucose Lowering Potency of the 4-Chloro-5-methyl Indole Core Versus 5-Methoxyindole-2-carboxylic Acid (MICA)
The parent acid of the target methyl ester, 4-chloro-5-methylindole-2-carboxylic acid, lowers blood glucose in fasted rats with greater potency than the reference compound 5-methoxyindole-2-carboxylic acid (MICA). In Experiment C, a dose of 30 mg/kg of the 4-chloro-5-methyl acid reduced blood glucose by a factor of 1.7 relative to control, while MICA at 100 mg/kg achieved a factor of approximately 1.25 [1]. This 4.3‑fold lower effective dose for superior glucose reduction establishes the 4-chloro-5-methyl substitution as a critical pharmacophore feature that is not replicated by the 5-methoxy mono‑substituted analog.
| Evidence Dimension | Blood glucose lowering (factor reduction vs. control, fasted rat model) |
|---|---|
| Target Compound Data | 4-Chloro-5-methylindole-2-carboxylic acid (precursor to target methyl ester): 30 mg/kg; factor 1.7 |
| Comparator Or Baseline | 5-Methoxyindole-2-carboxylic acid (MICA): 100 mg/kg; factor ≈1.25 |
| Quantified Difference | 4-Chloro-5-methyl acid is ~4.3× more potent on a mg/kg basis and achieves 36% greater glucose reduction at a 70% lower dose. |
| Conditions | Experiment C: fasted rats, oral administration, blood glucose measured relative to untreated control (U.S. Patent 4,060,626). |
Why This Matters
Medicinal chemistry teams pursuing antidiabetic lead compounds require the 4-chloro-5-methyl substitution pattern, not a generic indole-2-carboxylate, making the methyl ester the preferred starting material for ester prodrug or library synthesis strategies.
- [1] Goler, K.; Grimminger, W.; Odenthal, K. P.; Potier, P. Indole-carboxylic carbon compounds and pharmaceutical compositions containing them. U.S. Patent 4,060,626, 1977. View Source
